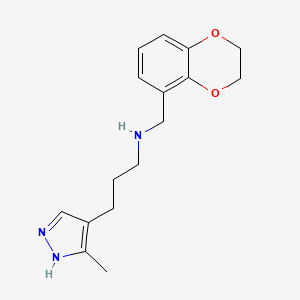![molecular formula C14H19NO5S B7576684 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid, also known as OSEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. OSEB is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to induce cell cycle arrest and apoptosis, while in inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to have antimicrobial activity against several bacterial strains, indicating its potential as an antibiotic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is its versatility, as it has been shown to have a wide range of biochemical and physiological effects. Additionally, its synthesis method is efficient and reliable, with high yields of pure 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid being obtained. However, one limitation of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in inflammation and infectious diseases. Finally, there is potential for the development of new derivatives of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid involves the reaction of 4-carboxybenzaldehyde with 2-(oxolan-2-yl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with chlorosulfonic acid and ammonia to yield 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid. This synthesis method has been shown to be efficient and reliable, with high yields of pure 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid being obtained.
Aplicaciones Científicas De Investigación
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and infectious diseases. In cancer research, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer treatment. In studies on inflammation, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to have antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
4-[2-(oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-14(17)12-5-3-11(4-6-12)10-21(18,19)15-8-7-13-2-1-9-20-13/h3-6,13,15H,1-2,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVLVOUPIWYLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNS(=O)(=O)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)
![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)

![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)



![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)
